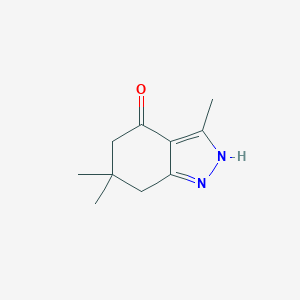

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

概要

説明

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is characterized by its pale yellow solid form and is known for its stability under ambient conditions . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the condensation of a triketone with phenylhydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, often incorporating automated systems for mixing, heating, and purification. The compound is then packaged and stored under controlled conditions to maintain its stability and purity.

化学反応の分析

Types of Reactions

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

科学的研究の応用

Opioid Receptor Modulation

Research indicates that 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one exhibits notable activity at various opioid receptors:

- μ-opioid Receptors : It acts as a full agonist with a binding affinity of approximately 15 nM. This suggests a strong interaction with the μ-opioid receptor, which is primarily responsible for analgesic effects.

- δ-opioid Receptors : The compound shows a binding affinity of around 82 nM and acts as an agonist in this receptor type as well.

- κ-opioid Receptors : With a binding affinity of about 76 nM, it also engages with κ-opioid receptors but with slightly less potency than the μ and δ receptors.

These interactions suggest that the compound could be developed into a therapeutic agent for pain relief that may offer advantages over traditional opioids like morphine.

Antinociceptive Effects

In vivo studies have demonstrated that this compound produces significant antinociception (pain relief) while exhibiting less gastrointestinal dysfunction compared to morphine. Key findings from studies include:

- Tail-Flick Test : Compound 1 showed improved antinociceptive effects in mechanical pain hypersensitivity tests compared to morphine.

- Gastrointestinal Function : In the charcoal meal test, morphine caused a gastrointestinal dysfunction rate of 82%, while compound 1 resulted in only 42%, indicating a better safety profile for gastrointestinal health.

This suggests that this compound may be a promising candidate for developing new pain management therapies with reduced side effects associated with traditional opioids .

Several studies have focused on the pharmacological profile of this compound:

- Study on Antinociception :

- Comparative Analysis with Morphine :

作用機序

The mechanism of action of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist at opioid receptors, modulating pain signaling pathways . The compound binds to these receptors, triggering a cascade of intracellular events that result in analgesic effects. Additionally, its interaction with other cellular targets is being investigated to understand its broader pharmacological profile.

類似化合物との比較

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other similar compounds, such as:

1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: This compound also acts on opioid receptors but has different pharmacokinetic properties and side effect profiles.

3,6,6-Trimethyl-1-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one: Another structurally similar compound with distinct chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological properties, making it a valuable compound for research and industrial applications.

生物活性

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (commonly referred to as compound 1) is a novel compound that has garnered attention for its potential analgesic properties. This article explores its biological activity, particularly its interaction with opioid receptors and its efficacy compared to traditional opioids like morphine.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H14N2O

- CAS Number : 16315-16-5

- Molecular Weight : 178.23 g/mol

Research indicates that this compound acts primarily as an agonist at the μ-opioid receptor (MOR), δ-opioid receptor (DOR), and κ-opioid receptor (KOR). It has been shown to activate these receptors with varying affinities:

| Receptor Type | Binding Affinity (nM) |

|---|---|

| μ-opioid | 15 ± 2 |

| δ-opioid | 82 ± 7 |

| κ-opioid | 76 ± 9 |

The compound also demonstrates significant β-arrestin recruitment activity, which is crucial for mediating the downstream effects of receptor activation. Specifically:

- μ-opioid : EC50 = 1.1 ± 0.3 μM

- δ-opioid : EC50 = 9.7 ± 1.9 μM

In Vitro Studies

A series of in vitro assays were conducted to evaluate the pharmacological profile of compound 1:

- Radioligand Binding Assay : Demonstrated high affinity for opioid receptors.

- Cyclic AMP Assay : Showed effective modulation of intracellular signaling pathways.

- β-Arrestin Recruitment Assay : Confirmed its role as a full agonist.

In Vivo Studies

In vivo efficacy was assessed using various pain models:

- Tail-Flick Test : Evaluated thermal nociception.

- Tail-Clip Test : Measured mechanical nociception.

- Von Frey Hair Test : Assessed pain sensitivity in cancer-induced pain models.

- Charcoal Meal Test : Investigated gastrointestinal side effects.

The results indicated that compound 1 produced significant antinociceptive effects with reduced gastrointestinal dysfunction compared to morphine:

| Test Type | Morphine (s) | Compound 1 (s) |

|---|---|---|

| Tail-Flick | 10 ± 3 | 19 ± 1 |

| Tail-Clip | Not reported | Not reported |

| Von Frey Hair | 0.1 ± 0.1 g | 0.3 ± 0.1 g |

| Charcoal Meal (% GI) | 82 ± 5 | 42 ± 5 |

Comparative Analysis with Morphine

The primary advantage of compound 1 over morphine lies in its reduced side effects while maintaining potent analgesic properties. The gastrointestinal dysfunction observed with morphine was significantly higher than that seen with compound 1, making it a promising candidate for further development in pain management therapies.

Case Studies and Research Findings

Recent studies have utilized machine learning approaches to predict the efficacy of various compounds similar to compound 1. For instance, a deep learning model was able to identify this compound as a potent μ-opioid receptor agonist from a small training set of compounds, highlighting its potential in drug discovery processes.

特性

IUPAC Name |

3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6-9-7(12-11-6)4-10(2,3)5-8(9)13/h4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTQHXKWSUVNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)CC(CC2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365441 | |

| Record name | 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16315-16-5 | |

| Record name | 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one interact with opioid receptors and what are the downstream effects?

A1: 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one acts as a full agonist at μ-opioid, δ-opioid, and κ-opioid receptors. [] This means it binds to these receptors and activates them, leading to downstream effects such as inhibition of cyclic adenosine monophosphate (cAMP) production and recruitment of β-arrestin-2. [] These signaling events ultimately contribute to the compound's analgesic effects.

Q2: How does the structure of 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one compare to morphine in terms of its effects on gastrointestinal function?

A2: While both 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one and morphine provide pain relief, preclinical studies indicate that 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one may cause less gastrointestinal dysfunction compared to morphine at similar analgesic doses. [] This suggests the compound might offer a more favorable side effect profile.

Q3: Have there been any computational studies on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold?

A3: Yes, computational studies using methods like AM1, Hartree-Fock, and Density Functional Theory (DFT) have been employed to investigate the tautomeric preferences of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold. [] These studies aim to understand the most stable forms of these molecules, which is crucial for drug design and understanding their interactions with biological targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。